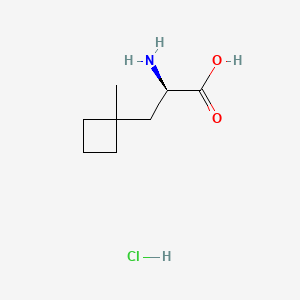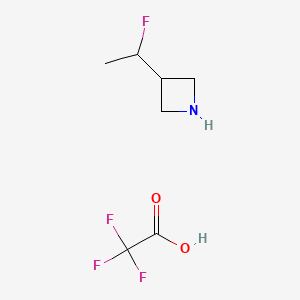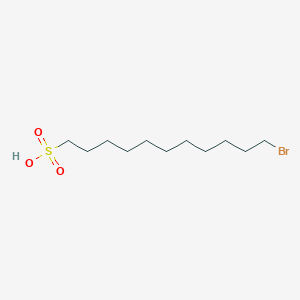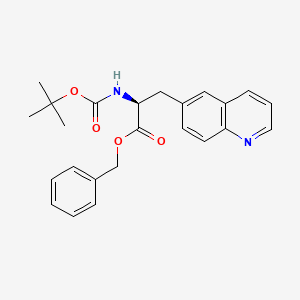
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a hydrochloride salt, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride typically involves the use of starting materials such as cyclobutyl derivatives and amino acids. The synthetic route may include steps like cyclization, amination, and salt formation. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with consistent quality.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids allows it to be used in studies of protein synthesis and function.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its functional role.
類似化合物との比較
Similar Compounds
- (2R)-2-amino-3-(1-methylcyclopropyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclohexyl)propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride exhibits unique properties due to the presence of the cyclobutyl ring. This structural feature imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
InChIキー |
JOWWOHUQQMEBRP-FYZOBXCZSA-N |
異性体SMILES |
CC1(CCC1)C[C@H](C(=O)O)N.Cl |
正規SMILES |
CC1(CCC1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)

![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)


methyl benzoate](/img/structure/B13911535.png)

![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)


